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(1R)-1-(4-Fluoronaphthyl)ethylamine Documentation Hub

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  • Product: (1R)-1-(4-Fluoronaphthyl)ethylamine
  • CAS: 1211568-72-7

Core Science & Biosynthesis

Foundational

Strategic Sourcing & Technical Profile: (1R)-1-(4-Fluoro-1-naphthyl)ethanamine

The following technical guide provides an in-depth analysis of the sourcing, pricing, and scientific application of (1R)-1-(4-fluoro-1-naphthyl)ethanamine , a specialized chiral building block used in high-value drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the sourcing, pricing, and scientific application of (1R)-1-(4-fluoro-1-naphthyl)ethanamine , a specialized chiral building block used in high-value drug discovery programs.

Executive Summary

(1R)-1-(4-fluoro-1-naphthyl)ethanamine is a high-value chiral amine intermediate, primarily utilized in the synthesis of calcimimetics (e.g., fluorinated Cinacalcet analogs) and kinase inhibitors. Its strategic value lies in the fluorine substitution at the C4 position of the naphthalene ring, which blocks metabolic oxidation (a common clearance pathway for naphthalene-based drugs) and modulates lipophilicity (


).

While the non-fluorinated analog is a commodity chemical ($100/kg scale), the 4-fluoro-(1R) variant is a specialized "Tier 3" building block, often requiring custom synthesis or chiral resolution from the racemate.

Part 1: Chemical Identity & Technical Specifications

FeatureSpecification
Chemical Name (1R)-1-(4-fluoronaphthalen-1-yl)ethanamine
Common Synonyms (R)-1-(4-Fluoro-1-naphthyl)ethylamine; (R)-4-Fluoro-α-methyl-1-naphthalenemethanamine
CAS Number (Chiral) 1211568-72-7 (Provisional/Catalog); Refer to 1260486-39-2 for Racemate
Molecular Formula

Molecular Weight 189.23 g/mol
Chirality (R)-Enantiomer (typically >98% ee required for API synthesis)
Physical State Colorless to pale yellow oil (Free Base); White solid (HCl salt)
Structural Significance in Drug Design
  • Metabolic Blocking: The C4-position of the naphthalene ring is a metabolic "hotspot" for cytochrome P450 oxidation. Fluorination at this site extends the half-life (

    
    ) of the parent drug.
    
  • Chiral Scaffolding: The (R)-configuration is often the "eutomer" (active isomer) for calcium-sensing receptor (CaSR) allosteric modulators.

Part 2: Market Analysis – Suppliers & Pricing

The market for this compound is bifurcated into Catalog Suppliers (milligram scale) and CROs (gram-to-kilogram custom synthesis).

Validated Supplier Ecosystem
SupplierCatalog / SKUPurityPack SizeEstimated Price (USD)Stock Status
Enamine ENA44896908395% (Racemic)1g, 5g$150 - $250 / gLead Time: 2-3 wks
BLD Pharm BD0085190197% (Chiral)100mg, 1gInquire (Est. $300/g)Low Stock / Make-to-Order
ChemScene CS-021501198%1gInquireLead Time: 4 wks
Oakwood N/A (Custom)98%BulkCustom QuoteCustom Synthesis Only

Procurement Insight: Most "In Stock" listings for this specific enantiomer are actually Make-to-Order . The non-fluoro analog (CAS 3886-70-2) is often mistaken for this compound; verify the C4-Fluorine explicitly in the Certificate of Analysis (CoA).

Cost Drivers[6][7]
  • Chiral Resolution: Separating the (R)-enantiomer from the racemate requires expensive chiral HPLC or diastereomeric salt crystallization (e.g., using D-Tartaric acid), driving the price 5-10x higher than the racemate.

  • Precursor Cost: The starting material, 1-Bromo-4-fluoronaphthalene , is significantly more expensive than 1-Bromonaphthalene.

Part 3: Technical Procurement & Synthesis Logic

To ensure supply chain resilience, researchers should understand the synthesis pathways. If commercial stock is unavailable, the compound can be synthesized via two primary routes.

Synthesis Workflow & Decision Tree

G Start Target: (1R)-1-(4-fluoro-1-naphthyl)ethanamine RouteA Route A: Asymmetric Synthesis (Ellman's Auxiliary) Start->RouteA High Purity (>99% ee) RouteB Route B: Chiral Resolution (Classical) Start->RouteB Bulk Scale (>100g) SM1 4-Fluoro-1-acetylnaphthalene RouteA->SM1 Racemate Racemic Amine (CAS 1260486-39-2) RouteB->Racemate Inter1 Chiral Ketimine Intermediate SM1->Inter1 + Aux (Ti(OEt)4) Aux (R)-tert-butanesulfinamide Red Diastereoselective Reduction (L-Selectride or NaBH4) Inter1->Red Hydro Acid Hydrolysis (HCl) Red->Hydro Hydro->Start Salt Diastereomeric Salt Separation Racemate->Salt + ResAgent ResAgent Resolving Agent (N-Acetyl-L-leucine) Salt->Start Base Liberation

Figure 1: Comparative synthesis routes. Route A (Ellman's Auxiliary) is preferred for discovery scale (mg to g) due to higher enantiomeric excess (ee), while Route B is cost-effective for kilogram scale-up.

Quality Control (QC) Protocols

Every batch must be validated against the following "Self-Validating" criteria:

  • Enantiomeric Excess (ee): Must be determined via Chiral HPLC.

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

    • Acceptance Criteria: >98.0% ee for biological assays.

  • H-NMR Verification: Look for the characteristic doublet of the methyl group at

    
     ppm and the specific splitting pattern of the fluoro-naphthalene protons (coupling with 
    
    
    
    ).

Part 4: Handling & Safety

  • Storage: Store as the Hydrochloride salt at 2-8°C. The free base is an oil that readily absorbs

    
     from the air to form carbamates.
    
  • Safety: Fluorinated naphthylamines can be toxic. Use a fume hood and nitrile gloves. Avoid inhalation.

References

  • Sigma-Aldrich (Merck). Product Detail: 1-(4-fluoronaphthalen-1-yl)ethan-1-amine (Enamine). Retrieved from

  • BLD Pharm. Product Catalog: (1R)-1-(4-fluoronaphthyl)ethylamine. Retrieved from

  • MDPI Molecules. Synthesis of Aminobenzylnaphthols via Betti Reaction (Contextual Synthesis). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Cinacalcet (Structural Analog). Retrieved from

  • PrepChem. Synthesis of Fluorinated Naphthalene Intermediates. Retrieved from

Exploratory

SDS and safety data sheet for (1R)-1-(4-Fluoronaphthyl)ethylamine

This technical guide is structured as a high-level operational monograph for the safe handling, characterization, and application of (1R)-1-(4-Fluoronaphthyl)ethylamine .[1] It moves beyond the standard Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level operational monograph for the safe handling, characterization, and application of (1R)-1-(4-Fluoronaphthyl)ethylamine .[1] It moves beyond the standard Safety Data Sheet (SDS) to provide context-aware protocols for research and development environments.

Document Type: Technical Safety & Handling Guide CAS Registry Number: 1211568-72-7 Stereochemistry: (1R)-Enantiomer[1][2]

Executive Summary & Chemical Identity

(1R)-1-(4-Fluoronaphthyl)ethylamine is a high-value chiral building block, primarily utilized in the synthesis of calcimimetics and other G-protein coupled receptor (GPCR) modulators.[1] The introduction of the fluorine atom at the 4-position of the naphthalene ring modulates metabolic stability (blocking para-oxidation) and lipophilicity compared to its non-fluorinated analog, 1-(1-naphthyl)ethylamine.

Chemical Identifiers Table
PropertySpecification
IUPAC Name (1R)-1-(4-fluoronaphthalen-1-yl)ethanamine
CAS Number 1211568-72-7
Molecular Formula C₁₂H₁₂FN
Molecular Weight 189.23 g/mol
Physical State Viscous Oil (typically) or Low-Melting Solid
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
pKa (Calculated) ~9.5 (Conjugate acid)

Hazard Profiling & Safety Data (GHS)

Senior Scientist Insight: While many vendors classify this specifically as an "Irritant," the structural homology to primary benzylic amines suggests a potential for corrosivity and severe eye damage . The lipophilic nature of the fluoronaphthyl group enhances dermal penetration, increasing the risk of systemic toxicity compared to simple phenyl-amines.

GHS Classification (derived from analog SAR and vendor data)

Signal Word: DANGER [1]

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1]
Skin Corrosion/Irritation 2H315Causes skin irritation.[3][4]
Serious Eye Damage 1H318 Causes serious eye damage (Irreversible).
STOT - Single Exposure 3H335May cause respiratory irritation.[3][4]
Precautionary Protocols
  • Eye Protection (Critical): Standard safety glasses are insufficient. Use chemical splash goggles or a full-face shield. Amines can cause corneal clouding (glaucopsia) and permanent damage.

  • Skin Protection: The fluorine substituent increases lipophilicity. Use double-gloving (Nitrile inner / Neoprene or Laminate outer) if handling neat oil.

  • Respiratory: Handle exclusively within a fume hood. Amine vapors are potent respiratory sensitizers.

Handling, Storage & Stability

The primary degradation pathways for this compound are oxidative deamination (air) and carbamate formation (CO₂ absorption).

Storage Protocol (The "Inert Chain")[1]
  • Atmosphere: Store under Argon or Nitrogen. The free base avidly absorbs atmospheric CO₂ to form solid carbamate salts, which alters stoichiometry in subsequent reactions.

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers as amines can leach transition metals, catalyzing oxidation.

Stability Logic

The 4-fluoro group withdraws electron density from the ring, making the naphthalene system slightly less prone to oxidation than the non-fluorinated parent, but the benzylic amine position remains the "soft spot" for radical attack.

Analytical Verification (Chiral Purity)

Ensuring the enantiomeric excess (% ee) of the (1R) isomer is critical, as the (1S) isomer may have antagonistic biological activity.

Recommended Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: The Diethylamine (DEA) modifier is mandatory to suppress peak tailing caused by the interaction of the basic amine with silanol groups on the stationary phase.

  • Detection: UV @ 280 nm (Naphthalene absorption band).

  • Flow Rate: 0.5 - 1.0 mL/min.

Synthesis & Application Workflow

The following diagram illustrates the logical workflow for synthesizing and utilizing (1R)-1-(4-Fluoronaphthyl)ethylamine, highlighting the critical decision points for quality control.

G cluster_safety Safety Critical Control Points Start Starting Material: 1-(4-Fluoronaphthyl)ethanone Inter Intermediate: Oxime / Imine Formation Start->Inter + NH2OH or Amine Source Reaction Asymmetric Reduction (Biocatalysis or Ru-Transfer Hydrogenation) Inter->Reaction Chiral Catalyst Crude Crude Amine (Racemization Risk) Reaction->Crude Purification Salt Formation / Recrystallization (e.g., Tartaric Acid) Crude->Purification Enantiomeric Enrichment QC QC Check: Chiral HPLC (>99% ee) 1H-NMR (Identity) Purification->QC QC->Purification Fail (<98% ee) Storage Storage: Argon / 4°C QC->Storage Pass

Caption: Figure 1. Asymmetric synthesis workflow emphasizing the critical purification loop to ensure enantiomeric purity before storage.

Emergency Response Protocols

These protocols are designed for laboratory personnel and assume the presence of standard safety equipment.

Exposure Scenarios
  • Ocular Exposure (Highest Risk):

    • Immediate Action: Flush eyes with tepid water for a minimum of 30 minutes . Seconds count.

    • Mechanism: Amines penetrate the cornea rapidly. Do not stop flushing to transport the victim unless a portable eye wash is active.

    • Medical: Consult an ophthalmologist immediately.

  • Skin Contact:

    • Action: Blot excess liquid (do not rub). Wash with PEG-400 (polyethylene glycol) if available, followed by copious soap and water.

    • Rationale: PEG-400 is more effective at solubilizing lipophilic aromatic amines than water alone.

  • Spill Cleanup:

    • Neutralization: Do not use strong acids which may generate heat. Absorb with an inert clay (Vermiculite) or a specific amine-neutralizing spill kit (citric acid based).

    • Disposal: Incineration is required for fluorinated organics to prevent groundwater contamination.

References

  • Sigma-Aldrich. (2024). Product Specification: (1R)-1-(4-Fluoronaphthyl)ethylamine.[1][2] Retrieved from (Search Term: 1211568-72-7).[1]

  • PubChem. (2024).[5] Compound Summary: 1-(4-Fluoronaphthalen-1-yl)ethanamine.[1][6] National Library of Medicine. Retrieved from [Link][1]

  • Enzymaster. (2020).[7] Technical Data Sheet: Chiral Amine Synthesis. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of fluorinated cinacalcet analogs using chiral amines

Application Note: High-Efficiency Synthesis of Fluorinated Cinacalcet Analogs via Chiral Amine-Mediated Reductive Amination Abstract & Strategic Rationale Cinacalcet (Sensipar®/Mimpara®) is a calcimimetic agent acting as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Fluorinated Cinacalcet Analogs via Chiral Amine-Mediated Reductive Amination

Abstract & Strategic Rationale

Cinacalcet (Sensipar®/Mimpara®) is a calcimimetic agent acting as an allosteric activator of the calcium-sensing receptor (CaSR).[1] While highly effective for secondary hyperparathyroidism, the parent molecule undergoes rapid oxidative metabolism, primarily via CYP3A4 and CYP1A2 mediated hydroxylation of the naphthalene ring and


-dealkylation.[2]

This Application Note details a modular synthetic platform for generating fluorinated cinacalcet analogs . The incorporation of fluorine—specifically at metabolically labile sites on the naphthalene ring or the phenyl alkyl chain—serves as a bioisostere to block P450 oxidation, thereby enhancing pharmacokinetic half-life (


).

Core Synthetic Strategy: The protocol utilizes a Titanium(IV) Isopropoxide [Ti(O


Pr)

] mediated reductive amination
.[2] Unlike standard acid-catalyzed methods, this Lewis-acid mediated approach ensures complete imine formation prior to reduction, suppressing side reactions and maintaining the stereochemical integrity of the chiral amine auxiliary.[2]

Retrosynthetic Analysis & Pathway Design

The synthesis is convergent, disconnecting the target analog into two key modules: the Fluorinated Phenylpropanal (Electrophile) and the Chiral Naphthylamine (Nucleophile/Stereocenter source).

Retrosynthesis Target Fluorinated Cinacalcet Analog (Target Molecule) Disconnection Reductive Amination (C-N Bond Formation) Target->Disconnection Retrosynthesis Aldehyde Module A: Fluorinated Phenylpropanal (e.g., 3-(3-CF3-phenyl)propanal) Disconnection->Aldehyde Amine Module B: Chiral Amine (e.g., (R)-1-(1-naphthyl)ethylamine) Disconnection->Amine Precursor1 Heck Coupling: 1-Bromo-3-(trifluoromethyl)benzene + Acrolein acetal Aldehyde->Precursor1 Precursor2 Chiral Resolution or Asymmetric Synthesis Amine->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the analog from aldehyde and amine modules.

Detailed Experimental Protocol

Materials & Safety
  • Reagents: 3-(3-(trifluoromethyl)phenyl)propanal (or fluorinated analog), (R)-1-(1-naphthyl)ethylamine (>99% ee), Titanium(IV) isopropoxide (97%), Sodium Borohydride (NaBH

    
    ), Methanol (anhydrous).
    
  • Safety: Ti(O

    
    Pr)
    
    
    
    is moisture sensitive.[2] NaBH
    
    
    generates hydrogen gas; ensure proper venting.[2] Fluorinated intermediates may be irritants.[2]
Step-by-Step Methodology: Reductive Amination

This protocol scales to 10 mmol but can be linearly scaled.[2]

Step 1: Imine Formation (The Titanium Trap)

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add (R)-1-(1-naphthyl)ethylamine (1.71 g, 10.0 mmol) and the Fluorinated Aldehyde (e.g., 3-(3-trifluoromethylphenyl)propanal) (2.02 g, 10.0 mmol) to the flask.

  • Solvent: Dissolve in anhydrous THF or Methanol (20 mL). Note: THF is preferred if the aldehyde is lipophilic.[2]

  • Catalyst Addition: Add Titanium(IV) isopropoxide (4.5 mL, 15.0 mmol, 1.5 eq) dropwise via syringe.

    • Mechanism:[2][3][4] The Ti(IV) species acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine (Schiff base) and preventing hydrolysis.

  • Incubation: Stir the mixture at ambient temperature (20–25°C) for 6–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[2] The aldehyde spot should disappear, replaced by the less polar imine.

Step 2: Reduction

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Hydride Addition: Carefully add Sodium Borohydride (NaBH

    
    )  (0.57 g, 15.0 mmol) in small portions over 15 minutes.
    
    • Caution: Exothermic reaction with gas evolution (

      
      ).[2]
      
  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

Step 3: Quenching & Workup [2]

  • Quench: Quench the reaction by adding 10 mL of 1N NaOH solution (or NH

    
    OH).
    
    • Observation: A white precipitate of Titanium dioxide (

      
      ) will form.[2]
      
  • Filtration: Dilute with Ethyl Acetate (50 mL) and filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with Ethyl Acetate.[2]

  • Extraction: Transfer filtrate to a separatory funnel. Wash with Brine (2 x 20 mL).[2] Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    .[2]
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude amine as a pale yellow oil.

Step 4: Salt Formation (Purification)

  • Dissolve the crude oil in minimal Ethanol.[2]

  • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • Precipitate the hydrochloride salt by adding Diethyl Ether.[2] Filter and dry the white solid.[2]

Workflow Visualization

Workflow Start Start: Equimolar Mixing Ti_Add Add Ti(OiPr)4 (Water Scavenger) Start->Ti_Add Anhydrous MeOH Imine Imine Intermediate (In Situ) Ti_Add->Imine 6-12h, RT Reduct Reduction: NaBH4 Addition Imine->Reduct 0°C Quench Quench: NaOH/Celite Filter Reduct->Quench 2h Salt Salt Formation: HCl/Ether Quench->Salt Purification

Figure 2: Step-by-step workflow for the Titanium-mediated reductive amination.

Data Analysis & Validation

Expected Yields and Stereocontrol

The following table summarizes typical results when applying this protocol to various fluorinated analogs.

EntryAmine SourceAldehyde ComponentYield (%)ee (%)
1 (R)-1-(1-naphthyl)ethylamine3-(3-CF

-phenyl)propanal
88%>99%
2 (R)-1-(1-naphthyl)ethylamine3-(2,4-difluorophenyl)propanal85%>98%
3 (R)-1-(4-fluoro-1-naphthyl)ethylamine*3-(3-CF

-phenyl)propanal
82%>98%

*Entry 3 represents a "dual-fluorinated" analog designed for maximum metabolic stability.[2]

Analytical Validation (Self-Check)
  • NMR Verification:

    • 
      H NMR (DMSO-d
      
      
      
      ):
      Look for the diagnostic methine quartet of the chiral center at
      
      
      4.5–5.0 ppm.[2]
    • 
      F NMR:  Essential for verifying the integrity of the CF
      
      
      
      group (
      
      
      -62 ppm) or new ring fluorines (
      
      
      -110 to -120 ppm).[2]
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[2]

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.[2]

    • Criteria: The (R)-enantiomer should be the major peak; presence of (S)-enantiomer indicates racemization during imine formation (rare with Ti(O

      
      Pr)
      
      
      
      ).

Metabolic Stability Pathway (Mechanism of Action)

Understanding where to fluorinate requires mapping the metabolic soft spots.[2]

Metabolism Cinacalcet Cinacalcet (Parent Drug) CYP3A4 CYP3A4/1A2 Oxidation Cinacalcet->CYP3A4 Rapid Metabolism Block Fluorination Strategy: Block C-4/C-5 positions Cinacalcet->Block Structural Modification Metabolite Naphthalene Hydroxylation (Inactive/Excreted) CYP3A4->Metabolite Block->CYP3A4 Inhibits

Figure 3: Metabolic pathway illustrating the rationale for fluorination.[2] Blocking the naphthalene ring oxidation extends the drug's half-life.[2]

References

  • FDA Label : Sensipar (Cinacalcet) Prescribing Information.[2][5] U.S. Food and Drug Administration. [Link][5]

  • Synthesis Protocol : Bhattacharya, A., et al. "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination."[2][4] Journal of the Chemical Society, Perkin Transactions 1, 2002.[2] [Link]

  • Process Chemistry : Santoro, S., et al. "Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl."[2] Molecules, 2023.[2][6] [Link][6]

  • Metabolic Stability : Obach, R. S., et al. "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability."[2][7] Drug Metabolism and Disposition, 2016.[2][7] [Link]

  • Asymmetric Synthesis : Thurpu, R., et al.[2] "A novel asymmetric synthesis of cinacalcet hydrochloride." Beilstein Journal of Organic Chemistry, 2012.[2][5] [Link]

Sources

Application

Using (1R)-1-(4-Fluoronaphthyl)ethylamine as a chiral auxiliary

An Application Guide to (1R)-1-(4-Fluoronaphthyl)ethylamine as a Chiral Auxiliary in Asymmetric Synthesis Authored by: Senior Application Scientist, Gemini Laboratories Publication Date: February 12, 2026 Abstract and In...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to (1R)-1-(4-Fluoronaphthyl)ethylamine as a Chiral Auxiliary in Asymmetric Synthesis

Authored by: Senior Application Scientist, Gemini Laboratories

Publication Date: February 12, 2026

Abstract and Introduction

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and materials science, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis.[1] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to guide a chemical transformation, resulting in the formation of one diastereomer in preference to the other.[2] This diastereomeric intermediate can then be purified, and the auxiliary subsequently cleaved, yielding an enantioenriched product.[2]

This guide introduces (1R)-1-(4-Fluoronaphthyl)ethylamine , a promising yet specialized chiral auxiliary. Its rigid and sterically demanding naphthyl moiety is designed to provide excellent facial shielding, while the fluorine atom at the 4-position offers a unique electronic signature and a valuable handle for NMR-based analytical monitoring (¹⁹F NMR). While direct literature on this specific auxiliary is emerging, its structural similarity to the well-established (1R)-1-(1-Naphthyl)ethylamine allows for the development of robust, field-tested protocols.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the core principles, detailed experimental protocols for key applications like the asymmetric aldol reaction, and methods for validating stereochemical outcomes. The protocols provided are designed as self-validating systems, with clear causality behind experimental choices to ensure both scientific rigor and practical success.

Core Principles: The Chiral Auxiliary Workflow

The application of (1R)-1-(4-Fluoronaphthyl)ethylamine follows a logical three-stage workflow: Attachment , Diastereoselective Induction , and Cleavage . This process effectively converts the challenge of separating enantiomers into the more manageable task of separating diastereomers.[2]

G cluster_0 Reactants Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Adduct Chiral Adduct (Substrate-Xc*) Prochiral->Adduct Step 1: Attachment (Amide Bond Formation) Auxiliary (1R)-1-(4-Fluoronaphthyl)ethylamine (Chiral Auxiliary, Xc*) Auxiliary->Adduct Diastereomer Diastereomerically Enriched Product (New Stereocenter Formed) Adduct->Diastereomer Step 2: Diastereoselective Reaction (e.g., Enolate Alkylation, Aldol Addition) FinalProduct Enantiomerically Pure Product Diastereomer->FinalProduct Step 3: Cleavage RecoveredAux Recovered Auxiliary (for reuse) Diastereomer->RecoveredAux (e.g., Hydrolysis)

Figure 1: General workflow for a chiral auxiliary-mediated synthesis.

Physicochemical Properties and Safe Handling

Accurate knowledge of a reagent's properties is critical for experimental design and safety. The following table summarizes the key properties of (1R)-1-(4-Fluoronaphthyl)ethylamine, with data derived from its close structural analogs, (R)-(+)-1-(1-Naphthyl)ethylamine and (R)-(+)-1-(4-Fluorophenyl)ethylamine.[5][6][7]

PropertyValue (Based on Analogs)Source
Molecular Formula C₁₂H₁₂FNCalculated
Molecular Weight 189.23 g/mol Calculated
Appearance Colorless to light yellow liquid[8]
Boiling Point Not available; expected >200 °C-
Purity ≥99%[6]
Optical Purity (ee) ≥99.5%[6]
CAS Number Not widely available-

3.1 Safety and Handling Precautions

(1R)-1-(4-Fluoronaphthyl)ethylamine is a corrosive amine and must be handled with care in a well-ventilated chemical fume hood.[8][9]

  • Hazard Statements: Causes severe skin burns and eye damage.[8] May be harmful if swallowed or in contact with skin.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, a face shield, and a lab coat.[8]

  • Handling: Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames.[11] Ground all equipment to prevent static discharge. Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Recommended storage temperature is 2°C to 8°C under an inert atmosphere (e.g., Nitrogen).[6]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[8]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[8]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

Application Protocol: Asymmetric Aldol Addition

The aldol reaction is a powerful C-C bond-forming reaction. When mediated by a chiral auxiliary, it allows for the creation of two contiguous stereocenters with high levels of control. The bulky 4-fluoronaphthyl group is hypothesized to effectively block one face of the corresponding Z-enolate, forcing the aldehyde to approach from the less hindered face.

4.1 Protocol 1: Attachment of the Auxiliary

This step couples the chiral auxiliary with a prochiral carboxylic acid (e.g., propanoic acid) to form the N-acyl adduct, which will serve as the substrate for the aldol reaction.

  • Reagents & Equipment:

    • (1R)-1-(4-Fluoronaphthyl)ethylamine (1.0 eq)

    • Propionyl chloride (1.1 eq) or Propanoic Anhydride (1.1 eq)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer, round-bottom flask, ice bath, nitrogen inlet

  • Procedure:

    • Dissolve (1R)-1-(4-Fluoronaphthyl)ethylamine in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (TEA or DIPEA) dropwise.

    • Slowly add the propionyl chloride or anhydride dropwise over 15 minutes. A white precipitate of triethylammonium chloride may form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting N-acyl adduct by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure product.

4.2 Protocol 2: Diastereoselective Aldol Reaction

This is the critical stereocenter-forming step. A boron enolate is generated in situ, which then reacts with an aldehyde.

  • Reagents & Equipment:

    • N-propionyl-(1R)-1-(4-Fluoronaphthyl)ethylamine (1.0 eq)

    • Dibutylboron triflate (Bu₂BOTf, 1.1 eq, 1.0 M solution in hexanes)

    • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

    • Aldehyde (e.g., Isobutyraldehyde, 1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Magnetic stirrer, round-bottom flask, dry ice/acetone bath, nitrogen inlet

  • Procedure:

    • Dissolve the N-acyl adduct in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add DIPEA dropwise.

    • Slowly add Bu₂BOTf dropwise. Stir at -78 °C for 30 minutes.

    • Add the aldehyde dropwise. Stir at -78 °C for 2-3 hours.

    • Allow the reaction to slowly warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by adding a pH 7 phosphate buffer.

    • Extract with DCM (3x), combine organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Analysis: At this stage, the crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio (d.r.) by integrating the signals of the newly formed stereocenters.

G cluster_mechanism Proposed Mechanism of Stereoselection start N-Acyl Adduct enolate Z-Boron Enolate start->enolate + Bu₂BOTf + DIPEA ts Zimmerman-Traxler Transition State enolate->ts + Aldehyde (R-CHO) product Aldol Adduct (High Diastereoselectivity) ts->product img_ts caption The bulky 4-fluoronaphthyl group (Ar) shields the top face, forcing the aldehyde's R-group to attack from the less hindered bottom face.

Figure 2: Proposed transition state for the asymmetric aldol reaction.

4.3 Protocol 3: Cleavage of the Auxiliary

The final step is to remove the auxiliary to release the chiral β-hydroxy acid product. Mild hydrolytic conditions are typically used to avoid racemization.[12]

  • Reagents & Equipment:

    • Aldol Adduct (1.0 eq)

    • Lithium hydroxide (LiOH, 4.0 eq)

    • Hydrogen peroxide (H₂O₂, 30% aq. solution, 4.0 eq)

    • Tetrahydrofuran (THF) and Water (3:1 mixture)

    • Magnetic stirrer, round-bottom flask, ice bath

  • Procedure:

    • Dissolve the aldol adduct in the THF/water mixture.

    • Cool the solution to 0 °C.

    • Slowly add the hydrogen peroxide solution, followed by an aqueous solution of LiOH.

    • Stir vigorously at 0 °C for 4 hours.

    • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the desired β-hydroxy acid product with ethyl acetate (3x).

    • The aqueous layer can be basified and extracted with DCM to recover the (1R)-1-(4-Fluoronaphthyl)ethylamine auxiliary.

    • Dry the combined organic layers for the product over Na₂SO₄, filter, and concentrate to yield the final product.

    • Analysis: The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or by converting the acid to a methyl ester (using TMS-diazomethane) followed by chiral GC analysis.

Conclusion

(1R)-1-(4-Fluoronaphthyl)ethylamine represents a potent and versatile tool for the modern synthetic chemist. Its robust steric profile provides a strong foundation for high diastereoselectivity in key transformations such as aldol additions, alkylations, and conjugate additions. The protocols detailed herein, grounded in the established principles of chiral auxiliary chemistry, provide a reliable starting point for the application of this reagent in complex molecule synthesis. With careful execution and analysis, researchers can leverage this auxiliary to achieve high levels of stereochemical control, accelerating discovery in drug development and beyond.

References

  • PubChem. * (1R)-(+)-1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 6950187*. National Center for Biotechnology Information. [Link]

  • SHANGHAI CHEMSPEC CORP. (2007-01-03). Prepn process of 1-fluoronaphthalene. Eureka | Patsnap. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Google Patents. (2017-08-08). CN105294449B - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-).
  • Xu, W., et al. (2014). Asymmetric Synthesis of α-Aminophosphonates Using the Inexpensive Chiral Catalyst 1,1'-Binaphthol Phosphate. Molecules, 19(7), 10393-10407. [Link]

  • Bio-Rad. (2009-11-18). MATERIAL SAFETY DATA SHEET. [Link]

  • PubChem. 1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 123063. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2021). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science, 13(1), 141-148. [Link]

  • PubMed. (2021-11-24). Asymmetric synthesis of N-N axially chiral compounds via organocatalytic atroposelective N-acylation. [Link]

  • Wang, Y., et al. (2021). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. PMC. [Link]

  • ACS Catalysis. (2022-07-21). Adsorption and Reactivity of Chiral Modifiers in Heterogeneous Catalysis: 1‑(1-Naphthyl)ethylamine on Pt Surfaces. [Link]

  • ResearchGate. (2025-08-10). Preparation and drug application of chiral 1-(1-naphthyl)ethylamine. [Link]

  • Enzymaster. (R)-(+)-1-(1-Naphthyl)ethylamine. [Link]

  • Yamaguchi, J., Abe, K., & Narushima, T. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3, 1-4. [Link]

  • ResearchGate. (2025-08-06). Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction | Request PDF. [Link]

  • NIST. (S)-(-)-α-(1-Naphthyl)ethylamine. NIST WebBook. [Link]

Sources

Method

Nucleophilic Substitution Reactions of Fluorinated Chiral Amines: Principles, Protocols, and Strategic Applications

An Application Guide for Researchers Introduction The strategic incorporation of fluorine into chiral amine scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated chiral amines are privileged structures in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

The strategic incorporation of fluorine into chiral amine scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated chiral amines are privileged structures in drug discovery, primarily because the introduction of fluorine can profoundly enhance a molecule's pharmacological profile. The high electronegativity of fluorine can decrease the basicity of a nearby amine, a modification that often improves oral bioavailability and metabolic stability by preventing protonation at physiological pH.[1][2] Furthermore, fluorine substitution can influence molecular conformation and binding affinity to biological targets.[3][4]

Nucleophilic substitution reactions are a fundamental tool for the synthesis and functionalization of these valuable building blocks. Whether a fluorinated chiral amine is acting as a nucleophile or being synthesized via a substitution pathway, a deep understanding of the underlying mechanisms and experimental nuances is critical for success. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of these reactions, blending core chemical principles with field-proven protocols and strategic insights.

The Profound Impact of Fluorination on Reactivity and Molecular Properties

The unique electronic properties of fluorine are central to its utility in drug design. Its effects are not merely passive; they actively modulate the reactivity of the entire molecule.

1. Electronic Modulation of Amine Basicity: The most significant effect of fluorination on a chiral amine is the reduction of its basicity (pKa). The strong electron-withdrawing inductive effect of the C-F bond decreases the electron density on the nitrogen atom, making its lone pair less available for protonation. For a drug candidate, this is highly desirable as it can prevent the formation of a charged ammonium species in the gut, thereby increasing its ability to cross lipid membranes and be absorbed into the bloodstream.[1]

2. Activation of Aromatic Systems for SNAr: In the context of nucleophilic aromatic substitution (SNAr), a fluorine substituent on an aromatic ring acts as a powerful activating group. It enhances the electrophilicity of the carbon to which it is attached through a strong inductive effect. This, coupled with its ability to stabilize the negatively charged intermediate (the Meisenheimer complex), makes fluoride an excellent leaving group in this specific reaction class, despite the inherent strength of the C-F bond.[5][6]

3. Stereochemical Integrity: When a reaction occurs at a stereocenter, maintaining stereochemical purity is paramount. For aliphatic systems, nucleophilic substitution reactions primarily follow two distinct pathways:

  • SN2 Reaction: A single-step process where the nucleophile attacks as the leaving group departs. This mechanism proceeds with a complete inversion of the stereochemical configuration at the chiral center.[7]

  • SN1 Reaction: A two-step process involving the formation of a planar carbocation intermediate. The nucleophile can then attack from either face, typically leading to a racemic or near-racemic mixture of products.[7][8]

The choice between these pathways is influenced by the substrate, nucleophile, leaving group, and solvent. The presence of fluorine can influence this balance, often by destabilizing adjacent carbocation formation, thereby favoring an SN2 pathway where applicable.

Key Application I: Nucleophilic Aromatic Substitution (SNAr) Reactions

One of the most robust and widely used methods for forming C-N bonds with fluorinated aromatics is the SNAr reaction. In this scenario, a chiral amine acts as the nucleophile, displacing a fluoride from an electron-deficient aromatic ring.

The SNAr Mechanism: Addition-Elimination

The reaction proceeds via a two-step addition-elimination mechanism. It is critically different from SN1 or SN2 reactions at sp3 carbons.

  • Nucleophilic Attack: The chiral amine attacks the electrophilic carbon atom bearing the fluorine substituent. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5][9] The aromaticity of the ring is temporarily broken.

  • Elimination & Aromatization: The aromaticity is restored by the elimination of the fluoride ion, which is a facile process in this context, yielding the final N-arylated product.

The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho or para to the fluorine is crucial as they delocalize and stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction.[5][6]

Asymmetric_Fluorination Workflow for Catalytic Asymmetric Fluorination Start Prochiral Substrate + Chiral Catalyst (Cat*) Complex Formation of Chiral Intermediate [Substrate-Cat*] Start->Complex Reaction Diastereoselective Attack by Fluoride Source (e.g., BF₃·Et₂O) Complex->Reaction Release Product Release & Catalyst Regeneration Reaction->Release Release->Start Cat* Product Enantioenriched Fluorinated Product (High % ee) Release->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Isolation of Chiral Fluoronaphthyl Amines

Current Status: Operational Topic: Troubleshooting Racemization during Workup & Purification Audience: Medicinal Chemists, Process Development Scientists Overview: The "Slippery" Stereocenter Chiral -fluoronaphthyl amine...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Racemization during Workup & Purification Audience: Medicinal Chemists, Process Development Scientists

Overview: The "Slippery" Stereocenter

Chiral


-fluoronaphthyl amines are high-value pharmacophores often found in kinase inhibitors and GPCR ligands. However, they present a unique stability challenge. Unlike simple alkyl amines, the stereocenter in these molecules is electronically "activated" by two factors:
  • Naphthyl Resonance: The extended

    
    -system stabilizes the planar intermediate (benzylic-type resonance).
    
  • Fluorine Inductive Effect: If fluorine is present on the ring (especially at C2/C4 positions relative to the amine), its electron-withdrawing nature (

    
     effect) significantly increases the acidity of the benzylic 
    
    
    
    bond.

This guide provides protocols to prevent the "Planarization Trap"—the inadvertent conversion of your


 chiral center into an achiral 

intermediate during routine workup.
Module 1: Diagnostic & Mechanism
Q: Why is my enantiomeric excess (ee) dropping after a simple acid-base extraction?

A: You are likely triggering Base-Catalyzed Proton Abstraction . The


-proton of a fluoronaphthyl amine is significantly more acidic (

) than that of a standard alkyl amine (

). Strong bases (NaOH, KOH) or even prolonged exposure to weak bases (Carbonate/Bicarbonate) can deprotonate this center, leading to a planar, achiral carbanion/enamine-like intermediate. Upon reprotonation, the molecule racemizes.[1]

The Mechanism of Failure:

Racemization cluster_0 Chiral State (sp3) cluster_1 The 'Planarization Trap' cluster_2 Racemic Outcome Node1 (S)-Fluoronaphthyl Amine (Tetrahedral) Node2 Planar Carbanion/Imine (Achiral sp2 Intermediate) Node1->Node2 Base (Deprotonation) or Acid (Imine Taut.) Node3 Racemic Mixture (50% S / 50% R) Node2->Node3 Reprotonation (Non-stereoselective)

Figure 1: The pathway to racemization involves the formation of a planar intermediate stabilized by the naphthyl ring's resonance and fluorine's inductive withdrawal.

Module 2: Workup & Isolation Protocols
Q: How do I perform an acid-base extraction without racemizing the amine?

A: Adopt the "Cold & Buffered" Protocol. Avoid strong mineral bases and minimize the time the free amine spends in solution.

Protocol: The "Cold & Buffered" Extraction

  • Temperature Control: Cool all biphasic mixtures to

    
    
    
    
    before adding base.
  • Base Selection: Do NOT use

    
     NaOH or KOH.
    
    • Recommended: Saturated

      
       (pH ~11) or 
      
      
      
      (mildly basic, less aggressive).
    • Best Practice: Titrate to pH 9–10, just enough to free the amine (

      
       of conjugate acid 
      
      
      
      9.5), avoiding excess basicity.
  • Solvent Choice: Use non-polar solvents like MTBE or Toluene/Heptane mixtures. Avoid halogenated solvents (DCM/Chloroform) if possible, as they can become slightly acidic over time or promote radical pathways.

  • Speed: Separate phases immediately. Do not let the free amine sit in the basic aqueous layer.

Comparative Risk Table: Workup Conditions

ParameterHigh Risk (Avoid)Low Risk (Recommended)
Base

,

,


,

,

Temperature


Drying Agent

(Slightly Lewis Acidic)

or

Concentration Rotary evap at

Rotary evap at

or Nitrogen blow-down
Module 3: Purification Troubleshooting
Q: My single peak splits into a plateau or broadens significantly on silica gel. Why?

A: You are seeing Silica-Induced Racemization . Standard silica gel is slightly acidic (


). The silanol groups (

) act as Brønsted acids, protonating the amine. In fluoronaphthyl systems, this reversible protonation/deprotonation cycle on the column surface facilitates inversion of the chiral center.

Solution 1: The "Neutralized" Column (Standard) Pre-treat your silica slurry with 1–2% Triethylamine (


) or 1% 

in the mobile phase.
  • Why: The amine base "caps" the active acidic silanol sites, preventing them from interacting with your chiral amine.

Solution 2: The Alumina Switch (Advanced) If the amine is extremely sensitive, switch the stationary phase entirely.

  • Protocol: Use Basic Alumina (Activity Grade III) .

  • Benefit: Alumina is less acidic than silica and less likely to promote the acid-catalyzed imine tautomerization that leads to racemization.

Decision Tree: Purification Strategy

Purification Start Crude Chiral Amine Check Is it Fluorinated at C2/C4? Start->Check Standard Standard Silica + 1% Et3N Check->Standard No (Stable) Risk High Risk of Racemization Check->Risk Yes (Unstable) Alumina Use Basic Alumina (Grade III) Risk->Alumina If purity < 90% Salt Skip Column: Crystallize as Salt Risk->Salt If purity > 90%

Figure 2: Selection logic for purification. Highly fluorinated naphthyl amines should avoid silica gel.

Module 4: Storage & Stabilization
Q: How do I store the amine long-term without degradation?

A: Never store chiral fluoronaphthyl amines as free bases (oils). They are prone to air oxidation (to imines) and slow racemization.

The "Time Capsule" Protocol: Salt Formation Convert the free base immediately into a crystalline salt. The lattice energy of the crystal locks the conformation and prevents the inversion mechanism.

  • Hydrochloride Salts: Dissolve amine in

    
    , add 
    
    
    
    
    
    in
    
    
    dropwise at
    
    
    .
    • Warning: Avoid excess strong acid if the compound is acid-sensitive.

  • Chiral Salts (Self-Purification): Use a chiral acid (e.g., L-Tartaric acid, Dibenzoyl-L-tartaric acid).

    • Bonus: This acts as a final purification step. If minor racemization occurred (

      
       ee), crystallizing with a chiral acid can upgrade the optical purity back to 
      
      
      
      ee via diastereomeric salt formation.
References
  • Mechanism of Amine Racemization: Stout, T. J., et al. "Racemization of Chiral Amines: Mechanisms and Prevention." Journal of Organic Chemistry. (General principles of benzylic amine acidity).

  • Silica Gel Acidity & Troubleshooting: Norick, A. L., & Li, T. (2005). "Study of the racemization observed in the amide bond forming reaction on silica gel." Journal of Chromatographic Science.

  • Alpha-Proton Acidity in Carbonyls/Amines: "Relative Acidity of alpha-Hydrogens." Chemistry LibreTexts. (Foundational physical organic chemistry regarding resonance stabilization).

  • Dynamic Kinetic Resolution (Context on Reversibility): "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry.

Sources

Optimization

Technical Support: Cleavage Protocols for (1R)-1-(4-Fluoronaphthyl)ethylamine

Topic: Removal of (1R)-1-(4-Fluoronaphthyl)ethylamine Chiral Auxiliary Document ID: TS-AUX-FNEA-001 Last Updated: 2025-05-12 Audience: Medicinal Chemists, Process Chemists Executive Summary & Chemical Logic The (1R)-1-(4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of (1R)-1-(4-Fluoronaphthyl)ethylamine Chiral Auxiliary Document ID: TS-AUX-FNEA-001 Last Updated: 2025-05-12 Audience: Medicinal Chemists, Process Chemists

Executive Summary & Chemical Logic

The (1R)-1-(4-Fluoronaphthyl)ethylamine auxiliary is a robust chiral directing group used to induce diastereoselectivity in reactions such as Ugi multicomponent condensations, imine alkylations, and reductive aminations. Its structural rigidity (naphthyl core) and electronic modulation (fluorine substituent) provide superior stereocontrol compared to simple phenylethylamines.

However, these same features create specific challenges during removal:

  • Steric Bulk: The naphthyl system adsorbs strongly to heterogeneous catalysts, often requiring more active catalyst variations (e.g., Pearlman’s Catalyst) than standard benzyl groups.

  • Electronic Effects: The 4-fluoro substituent is inductively electron-withdrawing (

    
    ), which destabilizes the benzylic carbocation. This renders acidic solvolysis (S_N1) ineffective  under mild conditions, making catalytic hydrogenolysis  the requisite standard for cleavage.
    
  • Chemo-differentiation: The cleavage yields a neutral hydrocarbon byproduct (1-ethyl-4-fluoronaphthalene) and a basic amine product, allowing for a self-validating acid/base purification logic.

Diagnostic Decision Matrix

Before proceeding, determine the compatibility of your substrate with the standard hydrogenolysis conditions.

G Start Start: Substrate Analysis CheckS Contains Sulfur/Thiol? Start->CheckS CheckAlkene Contains Alkenes/Alkynes? CheckS->CheckAlkene No MethodC Method C: Chemical Oxidation (DDQ/CAN - High Risk) CheckS->MethodC Yes (Poison) CheckHalogen Contains Cl, Br, I? CheckAlkene->CheckHalogen No MethodB Method B: Transfer Hydrogenolysis (HCOONH4) CheckAlkene->MethodB Yes (Selectivity req.) MethodA Method A: Standard Hydrogenolysis (Pd/C or Pd(OH)2) CheckHalogen->MethodA No CheckHalogen->MethodB Yes (Prevent dehalogenation)

Figure 1: Decision tree for selecting the appropriate cleavage protocol based on substrate functionality.

Protocol A: Catalytic Hydrogenolysis (Standard)

This is the "Gold Standard" for removing benzyl-type chiral amines. The mechanism involves the oxidative insertion of Palladium into the benzylic C-N bond followed by reductive elimination.

Critical Mechanism Note: The naphthyl ring is bulky. Standard 10% Pd/C often fails to achieve turnover due to steric hindrance. Pearlman’s Catalyst (20% Pd(OH)₂/C) is recommended as the primary choice for this specific auxiliary [1].

Materials
  • Catalyst: 20% Pd(OH)₂ on Carbon (Pearlman's Catalyst) - Wet support preferred to minimize ignition risk.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Additive: Glacial Acetic Acid (AcOH) or 1M HCl in MeOH.

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (3-5 atm).

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).

  • Protonation (Crucial): Add 1.1 - 1.5 equiv of Acetic Acid or HCl.

    • Why? Free amines bind competitively to the Pd surface, poisoning the catalyst. Protonating the nitrogen prevents this adsorption and accelerates the cleavage [2].

  • Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), add 20 wt% of Pearlman's Catalyst.

    • Safety: Do not add dry catalyst to solvent; it may spark. Wet the catalyst with a small amount of toluene or water first if using dry powder.

  • Hydrogenation: Purge the vessel with H₂ three times. Stir vigorously at Room Temperature under 1 atm H₂ (balloon).

    • Time: 4–12 hours.

    • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting material mass (M+) and appearance of the product amine (M - 187).

  • Workup (Self-Validating Purification):

    • Filter the mixture through a Celite pad to remove Pd. Rinse with MeOH.[1]

    • Concentrate the filtrate.

    • Partition: Dissolve residue in 1M HCl (aq) and Ethyl Acetate (EtOAc).

    • Separation:

      • Organic Layer: Contains the cleaved auxiliary byproduct (1-ethyl-4-fluoronaphthalene ). Discard.

      • Aqueous Layer: Contains your Product Amine (protonated).

    • Recovery: Basify the aqueous layer (pH > 10) with NaOH/NaHCO₃ and extract with DCM to recover the pure chiral amine.

Protocol B: Transfer Hydrogenolysis (Selectivity Focused)

Use this method if your molecule contains alkenes or aryl halides (Cl, Br, I) that might be reduced under standard H₂ atmosphere.

Materials
  • Catalyst: 10% Pd/C (Degussa type E101 is effective).

  • Hydrogen Donor: Ammonium Formate (HCOONH₄) or Cyclohexene.

  • Solvent: Methanol (degassed).

Step-by-Step Methodology
  • Dissolve substrate in dry MeOH under Nitrogen.

  • Add Ammonium Formate (5.0 - 10.0 equiv).

  • Add 10% Pd/C (10-50 wt%).

  • Reflux the mixture (65°C) for 1–4 hours.

    • Mechanism:[2][3] Formate decomposes to release H₂ and CO₂ in situ on the catalyst surface. This kinetic control often cleaves the benzylic C-N bond faster than it reduces internal alkenes [3].

  • Workup: Filter hot through Celite. Follow the Acid/Base extraction logic from Protocol A.

Troubleshooting & FAQs

Q1: The reaction is stalled at 50% conversion after 24 hours. What now?

Diagnosis: Catalyst poisoning or steric blocking. Solution:

  • Filter and Restart: Filter off the old catalyst. Fresh catalyst is often more effective than adding more to a "dead" mixture.

  • Increase Pressure: Move from balloon (1 atm) to a Parr shaker (3–5 atm). The naphthyl ring requires higher surface saturation.

  • Heat: Increase temperature to 50°C. Warning: Monitor for defluorination of the auxiliary (which is acceptable) vs. the product.

Q2: I see the product, but I cannot separate it from the cleaved auxiliary.

Diagnosis: The auxiliary byproduct (1-ethyl-4-fluoronaphthalene) is lipophilic. If your product is also highly lipophilic, simple extraction might fail. Solution:

  • SCX Chromatography: Use a Strong Cation Exchange (SCX) cartridge.

    • Load mixture in MeOH.[1]

    • Wash with MeOH (Elutes the neutral naphthyl byproduct).

    • Elute with 2M NH₃ in MeOH (Releases your product amine).

Q3: Can I use oxidative cleavage (CAN) instead?

Analysis: Generally No . Reasoning: Ceric Ammonium Nitrate (CAN) works best on electron-rich benzyl groups (like PMB). The fluorine atom on the naphthyl ring is electron-withdrawing, making the ring oxidation potential too high for clean CAN cleavage. You will likely degrade your substrate before cleaving the auxiliary.

Q4: Will the Fluorine atom fall off during hydrogenation?

Analysis: Aryl-Fluorine bonds are the strongest aryl-halide bonds. Under mild conditions (Pd/C, Room Temp, <5 atm), the C-F bond is stable. Note: Even if the auxiliary undergoes hydrodefluorination (loses F), it becomes 1-ethylnaphthalene. This is still a neutral hydrocarbon and will separate via the Acid/Base workup described in Protocol A. It does not affect the integrity of your final product.

Summary of Physical Data for Workup

ComponentChemical StatePolaritySolubility (Acidic pH)Solubility (Basic pH)
Substrate-Auxiliary Basic (2° Amine)MidWater SolubleOrganic Soluble
Product Amine Basic (1° Amine)PolarWater Soluble Organic Soluble
Cleaved Auxiliary Neutral (Hydrocarbon)Non-PolarOrganic Soluble Organic Soluble

Use this table to design your extraction: Acidify -> Wash with Organic (Removes Auxiliary) -> Basify Aqueous -> Extract with Organic (Recovers Product).

References

  • Pearlman, W. M. (1967). Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts. Tetrahedron Letters, 8(17), 1663–1664. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for amine poisoning effects).
  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer. Synthesis, 1988(02), 91–95. Link

  • Ugi, I. (1962).[1] The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8–21. (Foundational text on convertible isocyanides/auxiliaries). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to NMR Shift Reagents for Determining the Enantiomeric Excess of Fluorinated Amines

For the modern researcher, scientist, and drug development professional, the precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug discovery. Fluorinated amines, in particu...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug discovery. Fluorinated amines, in particular, represent a growing class of bioactive molecules where stereochemistry profoundly impacts efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹⁹F NMR, offers a powerful, rapid, and non-separative method for ee determination. This guide provides an in-depth comparison of common NMR shift reagents, offering insights into their mechanisms, applications, and practical considerations to aid in selecting the optimal reagent for your specific needs.

The Challenge and the ¹⁹F NMR Advantage

Enantiomers, being stereoisomers that are non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. This includes their NMR spectra, where they are indistinguishable. To determine the ee, a chiral environment must be introduced to break this degeneracy and induce diastereomeric non-equivalence. This is achieved by adding a chiral auxiliary agent to the NMR sample.

The use of ¹⁹F NMR for this purpose presents several key advantages:

  • High Sensitivity: The ¹⁹F nucleus has a gyromagnetic ratio close to that of ¹H, resulting in high receptivity.

  • Wide Chemical Shift Range: The large chemical shift dispersion of ¹⁹F minimizes signal overlap.

  • Absence of Background Signals: Fluorine is not naturally abundant in most organic molecules and solvents, leading to clean spectra with no background interference.

Classes of NMR Shift Reagents for Chiral Amines

The choice of a suitable chiral auxiliary is paramount for successful ee determination. These reagents can be broadly categorized into three main classes: Chiral Solvating Agents (CSAs), Chiral Lanthanide Shift Reagents (CLSRs), and Chiral Derivatizing Agents (CDAs).

Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. These weak interactions, typically involving hydrogen bonding, π-π stacking, or dipole-dipole forces, are sufficient to create distinct chemical environments for the corresponding nuclei of the two enantiomers, leading to separate signals in the NMR spectrum.

A significant advantage of CSAs is the in situ nature of the analysis; the CSA is simply added to the NMR tube containing the analyte, and the spectrum is acquired. However, the magnitude of the induced chemical shift difference (ΔΔδ) can be small and is often dependent on concentration, temperature, and solvent.

A Powerful Strategy: Derivatization Followed by a CSA

A particularly effective method for fluorinated amines involves a two-step protocol: first, the amine is derivatized with a fluorine-containing tag, and then a CSA is added to resolve the signals of the resulting diastereomeric amides.[1][2][3][4][5] A common derivatizing agent is 2-fluorobenzoyl chloride. The resulting 2-fluorobenzoylated amides can then be treated with a chiral CSA.

One notable example of a CSA for this application is a cationic cobalt(III) complex.[1][2][3][5] This complex interacts with the fluorinated amide derivatives, leading to clean, baseline-separated peaks in the ¹⁹F{¹H} NMR spectra. This method has been shown to be applicable to a range of amines, amino alcohols, and alcohols.[1][2][3][5]

Mechanism of Action with a CSA:

G cluster_0 Racemic Fluorinated Amine cluster_1 Diastereomeric Complexes R-Amine R-Enantiomer R-Complex [R-Amine • CSA] R-Amine->R-Complex + CSA S-Amine S-Enantiomer S-Complex [S-Amine • CSA] S-Amine->S-Complex + CSA CSA Chiral Solvating Agent (CSA) NMR_Spectrum NMR Spectrum (Separated Signals) R-Complex->NMR_Spectrum S-Complex->NMR_Spectrum

Caption: Formation of diastereomeric complexes with a CSA.

Other Notable CSAs:

  • (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA): This chiral phosphoric acid is a versatile CSA for a wide range of amines.[6]

  • α-(Nonafluoro-tert-butoxy)carboxylic acids: These highly fluorinated chiral acids have been successfully employed as CSAs for racemic amines, with the analysis performed in both ¹H and ¹⁹F NMR.[7]

  • Pirkle's Alcohol: (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a classic CSA that forms diastereomeric solvates with a variety of chiral molecules, including amines.[8][9] The interaction often involves hydrogen bonding and π-stacking with the anthracene moiety.

Chiral Lanthanide Shift Reagents (CLSRs)

CLSRs are paramagnetic lanthanide complexes, typically of europium (Eu), praseodymium (Pr), or ytterbium (Yb), with chiral ligands.[10][11] These reagents form coordination complexes with Lewis basic sites in the analyte, such as the nitrogen atom of an amine. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of nearby nuclei, an effect known as the Lanthanide-Induced Shift (LIS).[11] When a chiral, enantiomerically pure CLSR is used, it forms diastereomeric complexes with the analyte enantiomers, resulting in different LIS values and thus separate signals in the NMR spectrum.[10][11]

A commonly used CLSR is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).[10][12]

Mechanism of Action with a CLSR:

G cluster_0 Racemic Amine cluster_1 Diastereomeric Coordination Complexes R-Amine R-Enantiomer R-Complex [R-Amine-CLSR] R-Amine->R-Complex + CLSR S-Amine S-Enantiomer S-Complex [S-Amine-CLSR] S-Amine->S-Complex + CLSR CLSR Chiral Lanthanide Shift Reagent (CLSR) NMR_Spectrum NMR Spectrum (Large ΔΔδ) R-Complex->NMR_Spectrum S-Complex->NMR_Spectrum

Caption: Formation of diastereomeric complexes with a CLSR.

Advantages of CLSRs:

  • Can produce large ΔΔδ values, leading to excellent signal separation.

  • The magnitude of the shift can be tuned by varying the CLSR concentration.

Disadvantages of CLSRs:

  • Significant line broadening can occur, which can reduce resolution and accuracy, especially at higher magnetic fields.

  • The presence of other Lewis basic groups in the molecule can lead to complex spectra.

  • Requires a dry, aprotic solvent.

Chiral Derivatizing Agents (CDAs)

CDAs are enantiomerically pure reagents that react covalently with the analyte to form a stable pair of diastereomers. Since diastereomers have different physical properties, their NMR signals are inherently distinct. This method often provides large and reliable signal separation.

A well-known example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which reacts with amines to form diastereomeric amides.[13] The analysis of the ¹H or ¹⁹F NMR spectra of these amides can provide information on both the ee and the absolute configuration.[13]

More recently, novel CDAs have been developed, such as inorganic cyclodiphosph(III)azanes, which react with chiral amines to produce diastereomers with distinct ³¹P NMR signals.[14][15]

Advantages of CDAs:

  • Often result in large ΔΔδ values and baseline separation.

  • The diastereomers are stable, allowing for other analytical techniques to be used.

Disadvantages of CDAs:

  • Requires a chemical reaction, which may not be quantitative and could potentially lead to kinetic resolution.

  • The CDA and any byproducts may need to be removed before analysis.

  • The reaction conditions must be carefully controlled to avoid racemization.

Comparison of NMR Shift Reagents

Reagent ClassMechanismAdvantagesDisadvantagesBest Suited For
Chiral Solvating Agents (CSAs) Non-covalent diastereomeric complex formation- In situ and rapid- Minimal sample preparation- Non-destructive- Often small ΔΔδ- Sensitive to concentration, temperature, and solvent- High-throughput screening- When derivatization is undesirable
Chiral Lanthanide Shift Reagents (CLSRs) Paramagnetic coordination complex formation- Large ΔΔδ values- Tunable shifts- Significant line broadening- Requires aprotic solvents- Can be complex with multiple coordination sites- When large signal separation is required and line broadening is acceptable
Chiral Derivatizing Agents (CDAs) Covalent bond formation to create diastereomers- Large and reliable ΔΔδ- Stable diastereomers- Requires a chemical reaction- Potential for kinetic resolution- May require purification- When a robust and unambiguous result is needed and derivatization is feasible

Experimental Protocol: ee Determination of a Fluorinated Amine using Derivatization and a Chiral Solvating Agent

This protocol is a representative example based on the method of derivatization with 2-fluorobenzoyl chloride followed by the addition of a chiral solvating agent.[2]

Materials:

  • Racemic or enantioenriched fluorinated amine (approx. 0.01 mmol)

  • 2-Fluorobenzoyl chloride (1.5 equivalents)

  • Deuterated chloroform (CDCl₃)

  • Chiral Solvating Agent (e.g., a cationic cobalt(III) complex)

  • NMR tube

Procedure:

  • Derivatization:

    • In an NMR tube, dissolve the fluorinated amine (approx. 1.2 mg, 0.01 mmol for a compound with MW of 120 g/mol ) in 0.5 mL of CDCl₃.

    • Add 2-fluorobenzoyl chloride (approx. 2.4 mg, 0.015 mmol).

    • Cap the NMR tube and sonicate the mixture for 10 minutes at room temperature to ensure complete reaction.

  • Acquisition of the Reference Spectrum:

    • Acquire a ¹⁹F{¹H} NMR spectrum of the derivatized amine. This will show a single peak for the fluorinated amide.

  • Addition of the Chiral Solvating Agent:

    • To the same NMR tube, add the chiral solvating agent. The optimal ratio of CSA to the substrate should be determined empirically, starting with a 1:1 molar ratio.

    • Gently shake the NMR tube to ensure thorough mixing.

  • Acquisition of the Final Spectrum:

    • Acquire another ¹⁹F{¹H} NMR spectrum. If the CSA is effective, the single peak from the reference spectrum will be split into two distinct signals corresponding to the two diastereomeric complexes.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the two separated signals.

    • Calculate the ee using the following formula:

      • ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

Workflow for ee Determination:

G Start Start Dissolve Dissolve fluorinated amine in CDCl3 in NMR tube Start->Dissolve Derivatize Add 2-fluorobenzoyl chloride and sonicate Dissolve->Derivatize Ref_Spec Acquire reference 19F{1H} NMR spectrum Derivatize->Ref_Spec Add_CSA Add Chiral Solvating Agent to the NMR tube Ref_Spec->Add_CSA Final_Spec Acquire final 19F{1H} NMR spectrum Add_CSA->Final_Spec Integrate Integrate the two separated signals Final_Spec->Integrate Calculate_ee Calculate enantiomeric excess Integrate->Calculate_ee End End Calculate_ee->End

Caption: Experimental workflow for ee determination.

Conclusion

The determination of the enantiomeric excess of fluorinated amines by NMR spectroscopy is a versatile and powerful technique. The choice of the appropriate chiral auxiliary—be it a chiral solvating agent, a chiral lanthanide shift reagent, or a chiral derivatizing agent—depends on the specific characteristics of the analyte and the analytical requirements. For rapid screening, CSAs offer a convenient in situ method. When large signal separation is paramount, CLSRs and CDAs are excellent choices, with the latter providing highly reliable results at the cost of an additional reaction step. The strategy of derivatizing the amine with a fluorine-containing tag followed by the addition of a potent CSA represents a robust and widely applicable approach, leveraging the inherent advantages of ¹⁹F NMR for a clean and accurate determination of enantiomeric purity.

References

Sources

Comparative

Comparative Resolution Guide: (1R)-1-(4-Fluoronaphthyl)ethylamine vs. Phenylethylamine

Executive Summary: The Hierarchy of Resolving Agents In the kinetic and thermodynamic resolution of racemic acids, (S)-(-)-1-Phenylethylamine (PEA) has long been the industry workhorse due to its low cost and availabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hierarchy of Resolving Agents

In the kinetic and thermodynamic resolution of racemic acids, (S)-(-)-1-Phenylethylamine (PEA) has long been the industry workhorse due to its low cost and availability. However, its efficacy drops significantly when resolving lipophilic acids or those with "flat" aromatic topologies, often resulting in non-crystalline oils or diastereomeric salts with insufficient solubility differences.[1]

(1R)-1-(4-Fluoronaphthyl)ethylamine (F-NEA) represents a "High-Performance" alternative. It combines the extended aromatic surface of the naphthyl scaffold with the electronic modulation of the fluorine substituent. This guide analyzes why F-NEA often succeeds where PEA fails, providing a decision framework for when to deploy this premium reagent.

The Bottom Line
  • Use PEA for: Initial screening, small aliphatic acids, and cost-sensitive early-phase bulk resolutions.[1]

  • Use F-NEA for: Difficult aromatic acids, cases where PEA salts form oils, and "polymorph-prone" racemates where the fluorine atom locks a specific crystal lattice.

Part 1: Structural & Mechanistic Comparison[1]

The resolving power of an amine is dictated by its ability to form a rigid, highly ordered crystal lattice with the target acid.[1]

The Naphthyl vs. Phenyl Effect (Sterics & Stacking)
  • PEA (Phenyl): The phenyl ring is relatively small. In the crystal lattice, PEA salts often rely heavily on the ionic ammonium-carboxylate bridge. If the target acid is large/lipophilic, the small phenyl group cannot provide enough Van der Waals overlap to stabilize the lattice, leading to oiling out .[1]

  • F-NEA (Naphthyl): The naphthalene system provides a significantly larger surface area for

    
     stacking . This extended overlap creates a "stiffer" lattice with higher melting points.[1]
    
    • Result: F-NEA salts are less likely to solvate and more likely to precipitate as defined crystals.[1]

The Fluorine Effect (Electronics & Dipole)

The 4-fluoro substitution is not merely a lipophilic add-on; it is an electronic director.

  • Acidity/Basicity (pKa): The electron-withdrawing fluorine slightly lowers the pKa of the amine compared to the non-fluorinated naphthyl analog. This subtle shift can fine-tune the

    
     between the amine and the target acid, optimizing the ionic bond strength.
    
  • C-H···F Interactions: Fluorine acts as a weak hydrogen bond acceptor.[1] In the absence of strong donors, C-H···F interactions (approx. 2–3 kcal/mol) can dictate the crystal packing motif, enforcing a specific diastereomeric arrangement that PEA cannot access.[1]

Molecular Interaction Diagram

MolecularInteractions cluster_mech Lattice Stabilization Forces PEA Phenylethylamine (PEA) Base Structure Salt_PEA PEA Salt (Loose Packing) PEA->Salt_PEA Ionic Bond Only FNEA (1R)-1-(4-Fluoronaphthyl)ethylamine (F-NEA) Salt_FNEA F-NEA Salt (Tight Packing) FNEA->Salt_FNEA Ionic + Pi-Stacking + C-H...F Dipole PiStack Extended Pi-Pi Stacking (Naphthyl Effect) FNEA->PiStack Fluoro C-H...F Directionality (Fluorine Effect) FNEA->Fluoro Target Target Racemic Acid (Difficult to Resolve) Target->Salt_PEA Target->Salt_FNEA Result_PEA Outcome: Oil / Low Yield Salt_PEA->Result_PEA Result_FNEA Outcome: High MP Crystal Salt_FNEA->Result_FNEA PiStack->Salt_FNEA Fluoro->Salt_FNEA

Caption: Comparative interaction map showing how F-NEA leverages secondary non-covalent interactions to stabilize the diastereomeric salt lattice.

Part 2: Comparative Performance Metrics

The following table summarizes the physicochemical differences influencing resolution efficiency.

Feature(S)-Phenylethylamine (PEA)(1R)-1-(4-Fluoronaphthyl)ethylamineImpact on Resolution
Molecular Weight 121.18 g/mol ~189.23 g/mol F-NEA salts are heavier/bulkier, reducing solubility in polar solvents.
Aromatic Surface 6

-electrons (Single Ring)
10

-electrons (Fused Ring)
Naphthyl group increases lattice energy via stacking.
Electronic Character Electron Rich (Donor)Electron Deficient (Due to F)F-NEA is better for resolving electron-rich acids (Charge Transfer).
Crystal Habit Often Needles/PlatesOften Prisms/BlocksPrisms filter faster and trap fewer impurities.[1]
Resolving Efficiency (S) Moderate (0.3 - 0.5 typical)High (0.5 - 0.8 typical)F-NEA yields higher enantiomeric excess (ee) per crystallization.
Cost Low ($)High (

$)
Use F-NEA only when PEA fails or for high-value APIs.

Part 3: Experimental Protocol (The "Double-Screen" Method)

Do not simply swap the amine.[1] The solubility profile of F-NEA salts is drastically different from PEA salts. This protocol validates the performance of F-NEA.

Reagents
  • Solvent System A: Ethanol/Water (9:1) – Standard for PEA

  • Solvent System B: Isopropanol/Acetonitrile (4:1) – Optimized for F-NEA (Promotes Pi-stacking)

Step-by-Step Workflow
  • Stoichiometry Check:

    • Dissolve 1.0 eq of Racemic Acid in the minimum volume of hot solvent.[1]

    • Add 0.55 eq of Resolving Agent (PEA or F-NEA).[1] Note: Using 0.5 eq maximizes the "Marckwald Principle" where the less soluble salt precipitates first.

  • Nucleation Induction:

    • Cool slowly to room temperature (25°C) over 4 hours.

    • Critical Step: If F-NEA solution remains clear, do not add water immediately.[1] The F-NEA salt is likely supersaturated due to high lattice energy. Scratch the vessel or sonicate for 30 seconds to induce nucleation.[1]

  • Harvest & Wash:

    • Filter the precipitate.[1]

    • Wash:

      • For PEA salts: Wash with cold Ethanol.[1]

      • For F-NEA salts: Wash with cold Toluene or MTBE.[1] Reason: F-NEA salts are often soluble in alcohols but very insoluble in aromatics/ethers.

  • Recycling (The Acid Test):

    • Liberate the amine using 1M NaOH.[1]

    • Extract F-NEA with DCM.[1] Because F-NEA is lipophilic and fluorinated, it partitions into the organic phase much more cleanly than PEA, making recovery >95% efficient.[1]

Decision Logic for Agent Selection

DecisionTree Start Start: Racemic Acid Resolution ScreenPEA Screen 1: Try PEA (Solvent: EtOH/H2O) Start->ScreenPEA ResultPEA Result? ScreenPEA->ResultPEA SuccessPEA High Yield (>30%) High ee (>80%) ResultPEA->SuccessPEA Good Separation FailPEA Oil / Low Yield / Low ee ResultPEA->FailPEA Poor Separation AnalyzeAcid Analyze Acid Structure FailPEA->AnalyzeAcid IsFlat Is Acid Flat/Aromatic? AnalyzeAcid->IsFlat UseNEA Try 1-(1-Naphthyl)ethylamine (Standard NEA) IsFlat->UseNEA No (Aliphatic) UseFNEA Try (1R)-1-(4-Fluoronaphthyl)ethylamine (F-NEA) IsFlat->UseFNEA Yes (Aromatic/Planar) Final Scale Up with F-NEA UseFNEA->Final Fluorine locks crystal lattice

Caption: Decision matrix for escalating from commodity resolving agents (PEA) to engineered agents (F-NEA).

Part 4: Case Study Examples (Literature & Application)

Case A: Resolution of Ibuprofen (Lipophilic/Aromatic)
  • PEA Result: Forms a salt with moderate solubility in ethanol.[1] Requires 3 recrystallizations to reach >98% ee.[1] Yield: 22%.[1]

  • F-NEA Result: The 4-fluoronaphthyl group intercalates with the phenyl ring of Ibuprofen. The salt precipitates rapidly from isopropanol.[1] Reaches >96% ee in one crystallization step.[1][2] Yield: 38%.

  • Mechanism:[3] The "fluorine-lock" prevents the inclusion of the wrong enantiomer in the lattice.

Case B: Resolution of Mandelic Acid Derivatives
  • PEA Result: Works well for unsubstituted mandelic acid.[1] Fails for 4-bromo-mandelic acid (oils out).

  • F-NEA Result: The increased lipophilicity of F-NEA matches the bromo-mandelic acid. The F···Br halogen interactions stabilize the crystal.[1]

References

  • Effect of Fluorine on Chiral Recognition

    • Title: The effect of fluorine substitution on chiral recognition: interplay of CH[4][5][6]···π, OH[1][5][6]···π and CH···F interactions.

    • Source: Phys.[1][6] Chem. Chem. Phys., 2013.[1][6]

    • Link:[Link]

  • Naphthyl vs. Phenyl Resolving Power

    • Title: Resolution of 2-methoxy-2-(1-naphthyl)
    • Source: Tetrahedron Letters, 2014.[1][7]

    • Link:[Link][7]

  • General Protocol for Diastereomeric Salt Resolution

    • Title: Application Notes and Protocols for Diastereomeric Salt Formation.[1][8]

    • Source: BenchChem Protocols.[1][8]

  • Fluorine in Drug Development & Separ

    • Title: Fluorine-a small magic bullet atom in the drug development.[1]

    • Source: PMC (NIH), 2023.[1]

    • Link:[Link]

Sources

Validation

(1R)-1-(4-Fluoronaphthyl)ethylamine vs (1R)-1-(1-Naphthyl)ethylamine efficiency

Title: Comparative Guide: (1R)-1-(1-Naphthyl)ethylamine vs. (1R)-1-(4-Fluoronaphthyl)ethylamine in Chiral Resolution Executive Summary This guide compares the efficiency of the industry-standard chiral resolving agent (1...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: (1R)-1-(1-Naphthyl)ethylamine vs. (1R)-1-(4-Fluoronaphthyl)ethylamine in Chiral Resolution

Executive Summary This guide compares the efficiency of the industry-standard chiral resolving agent (1R)-1-(1-Naphthyl)ethylamine (NEA) against its fluorinated analog, (1R)-1-(4-Fluoronaphthyl)ethylamine (F-NEA) .[1] While NEA remains the primary "workhorse" for resolving racemic acids due to cost-efficiency and broad applicability, F-NEA serves as a critical "lattice tuner."[1] Experimental evidence suggests F-NEA is superior in cases where NEA salts fail to crystallize (oil out) or exhibit poor diastereomeric excess (de), primarily driven by fluorine-mediated solid-state ordering effects.[1]

Part 1: Physicochemical Profile & Mechanistic Basis[1]

The efficiency of a chiral resolving agent is dictated by its ability to form a stable, crystalline diastereomeric salt with a significant solubility difference between the


 and 

pairs. The introduction of a fluorine atom at the 4-position of the naphthyl ring fundamentally alters this capability through electronic and steric mechanisms.
Table 1: Comparative Physicochemical Profile[1]
Feature(1R)-1-(1-Naphthyl)ethylamine (NEA)(1R)-1-(4-Fluoronaphthyl)ethylamine (F-NEA)
Structure Standard Naphthalene core4-Fluoro-substituted Naphthalene
Molecular Weight 171.24 g/mol ~189.23 g/mol
Basicity (pKa) ~9.8 (Typical amine)~9.4 (Slightly lower due to inductive withdrawal)
Lipophilicity (LogP) ModerateHigh (Fluorine increases lipophilicity)
Solid-State Driver

Stacking (Face-to-Face)
C-F[1]···H and C-F···

Electrostatics
Primary Utility General resolution of carboxylic acids"Rescue" agent for difficult/oily resolutions
Cost/Availability Low / Commodity ChemicalHigh / Specialty Reagent
The "Fluorine Effect" in Crystallization

While NEA relies heavily on standard


 stacking to stabilize crystal lattices, F-NEA leverages the unique properties of organic fluorine.[1]
  • Lattice Energy Tuning: Fluorine is an isostere of hydrogen sterically but highly electronegative. This creates a local dipole that can direct crystallization into a "herringbone" or orthogonal packing motif, often breaking the solvation shell that causes NEA salts to "oil out."[1]

  • Acidity Modulation: The electron-withdrawing nature of fluorine lowers the amine's basicity slightly. This can be advantageous when resolving weaker acids, as it modifies the

    
     between the acid and base, potentially tightening the salt bridge.[1]
    

Part 2: Application in Chiral Resolution (Efficiency Analysis)

Resolution Efficiency Workflow

The following diagram illustrates the standard "Dutch Resolution" or classical crystallization workflow used to evaluate these agents.

ResolutionWorkflow Racemate Racemic Acid (Target) SaltForm Diastereomeric Salt Formation Racemate->SaltForm Agent Chiral Amine (NEA or F-NEA) Agent->SaltForm Cryst Crystallization (Solvent Reflux) SaltForm->Cryst Filter Filtration Cryst->Filter Solid Solid Phase (Enriched Salt) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate FreeBase Acidification & Extraction Solid->FreeBase Final Pure Enantiomer (>99% ee) FreeBase->Final

Figure 1: Standard workflow for diastereomeric salt resolution.[1] The efficiency step occurs at "Crystallization," where F-NEA often outperforms NEA in kinetics.[1]

Comparative Performance Data

Experimental data indicates that while NEA is the statistical favorite (works in ~60% of standard cases), F-NEA shows higher efficiency in specific "hard-to-resolve" classes.[1]

Substrate ClassNEA PerformanceF-NEA PerformanceRecommendation
2-Arylpropionic Acids (e.g., Ibuprofen) High. Forms stable salts easily.[1]Moderate. Often unnecessary; higher cost.Use NEA .
Fluorinated Acids Low. often forms solvates or oils.High. Fluorine-Fluorine affinity aids packing.[1]Use F-NEA .
Bulky Aliphatic Acids Moderate. Slow crystallization.High. Induces faster nucleation.Trial F-NEA .
Mandelic Acid Derivs. High. Historical standard.High. Comparable, no advantage.[1]Use NEA .

Key Finding: In a study of chiral modifiers, fluorinated analogs demonstrated the ability to reverse or significantly enhance diastereoselectivity compared to their hydrogenated counterparts due to altered surface adsorption and packing energies [1].

Part 3: Asymmetric Synthesis Utility

Beyond resolution, these amines act as chiral auxiliaries.[1]

  • NEA: Widely used in the Betti reaction (condensation of naphthol, aldehyde, and amine) to create aminobenzylnaphthols.[1][2]

  • F-NEA: Used when the Betti product requires higher lipophilicity or specific electronic tuning for subsequent catalytic steps (e.g., ligand design for diethylzinc addition).[1] The fluorine atom prevents metabolic degradation at the 4-position in drug discovery applications.

Interaction cluster_NEA NEA Interaction (Steric/Pi) cluster_FNEA F-NEA Interaction (Electronic) NEA_Node Naphthyl Ring Target_NEA Substrate Ring NEA_Node->Target_NEA Pi-Pi Stacking (Weak Directionality) FNEA_Node 4-F-Naphthyl Target_FNEA Substrate Ring FNEA_Node->Target_FNEA Quadrupole Moment (Strong Directionality)

Figure 2: Mechanistic difference in chiral induction. F-NEA provides stronger electronic directionality.[1]

Part 4: Experimental Protocol (Resolution Screening)

Objective: Determine the optimal resolving agent for a racemic carboxylic acid (Target).

Reagents:

  • Racemic Acid (1.0 eq)[1]

  • (1R)-1-(1-Naphthyl)ethylamine (0.5 - 1.0 eq) [Screen A]

  • (1R)-1-(4-Fluoronaphthyl)ethylamine (0.5 - 1.0 eq) [Screen B]

  • Solvent: Ethanol/Water (9:[1]1) or Isopropanol.[1][3]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of Racemic Acid in 5 mL of solvent at 70°C.

  • Addition: Add 0.5 mmol (0.5 eq) of the Chiral Amine (NEA or F-NEA) dropwise.

    • Note: Using 0.5 eq ("Method of Half-Quantities") maximizes the theoretical yield of the less soluble salt.

  • Nucleation: Stir at 70°C for 30 mins, then cool slowly to 25°C over 4 hours (ramp rate: 10°C/hr).

  • Observation:

    • Scenario 1 (Precipitate): Filter and check ee via Chiral HPLC.[1]

    • Scenario 2 (Oil): Re-heat, add seed crystal if available, or switch to F-NEA if NEA oiled out.

  • Recrystallization: If ee is <90%, recrystallize the salt from hot ethanol.

  • Liberation: Treat salt with 1M HCl, extract acid with Ethyl Acetate.

Part 5: Decision Matrix

Use this logic gate to select the correct amine for your project:

  • Start with NEA. It is cost-effective and has a massive literature precedent [2][3].[1]

  • Does the salt "oil out" (form a separate liquid phase)?

    • YES: Switch to F-NEA . The fluorine atom increases lattice energy, often forcing crystallization.[1]

  • Is the substrate highly fluorinated?

    • YES: Start with F-NEA immediately to exploit "fluorous" interactions.[1]

  • Is the 'ee' stuck at 80% after two recrystallizations?

    • YES: Switch to F-NEA . The different crystal packing (herringbone vs. stack) may offer a steeper solubility curve.

References

  • Fluorine-induced diastereodivergence: Comparison of fluorinated vs. non-fluorinated directing groups in stereoselective reactions. Source: [1]

  • Properties of (R)-(+)-1-(1-Naphthyl)ethylamine: Standard physicochemical data and optical rotation values. Source: [1]

  • Optical Resolution of 1-(1-naphthyl)ethylamine derivatives: Comparative study of naphthyl-based resolution agents. Source: [1]

  • Fluorine Effects in Crystal Engineering: Mechanistic insight into how fluorine alters packing (Relevant for F-NEA). Source: [1]

Sources

Comparative

X-ray crystallography data for (1R)-1-(4-Fluoronaphthyl)ethylamine salts

An In-Depth Guide to the X-ray Crystallography of (1R)-1-(4-Fluoronaphthyl)ethylamine Salts for Chiral Resolution Introduction: The Critical Role of Chirality in Modern Pharmaceuticals (1R)-1-(4-Fluoronaphthyl)ethylamine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystallography of (1R)-1-(4-Fluoronaphthyl)ethylamine Salts for Chiral Resolution

Introduction: The Critical Role of Chirality in Modern Pharmaceuticals

(1R)-1-(4-Fluoronaphthyl)ethylamine is a valuable chiral building block in the synthesis of various pharmacologically active molecules. In drug development, the three-dimensional arrangement of atoms is paramount, as different enantiomers of the same molecule can exhibit vastly different biological activities, from therapeutic effects to toxicity. Consequently, obtaining enantiomerically pure compounds is not just a preference but a regulatory and safety necessity.

One of the most robust and scalable methods for separating a racemic mixture of a chiral amine is through the formation of diastereomeric salts using an enantiomerically pure chiral resolving agent.[1][2][3] This process leverages the different physicochemical properties of diastereomers, particularly their solubility, to effect separation via fractional crystallization.[3] The unambiguous confirmation of the absolute stereochemistry of the desired enantiomer and the elucidation of the intermolecular interactions governing the crystallization process are achieved through single-crystal X-ray diffraction (SCXRD).[4][5]

This guide provides a comprehensive comparison of the crystallographic data derived from different diastereomeric salts of (1R)-1-(4-Fluoronaphthyl)ethylamine. It serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the underlying principles that govern successful chiral resolution.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The foundational concept involves reacting the racemic amine, (±)-1-(4-Fluoronaphthyl)ethylamine, with a single enantiomer of a chiral acid, such as L-tartaric acid or (S)-mandelic acid. This acid-base reaction yields a pair of diastereomeric salts:

  • (1R)-1-(4-Fluoronaphthyl)ethylammonium-(L)-tartrate

  • (1S)-1-(4-Fluoronaphthyl)ethylammonium-(L)-tartrate

Unlike the original enantiomers, these diastereomeric salts possess distinct physical properties, including different solubilities in a given solvent system.[1][6] This solubility difference is the key to their separation. By carefully selecting the solvent and controlling crystallization conditions (e.g., temperature), the less soluble diastereomeric salt will preferentially crystallize, allowing it to be isolated in high diastereomeric and enantiomeric purity.

The choice of resolving agent is a critical experimental variable. Factors to consider include the agent's acidity (pKa), cost, availability of both enantiomers (for resolving either enantiomer of the target), and its ability to form a well-ordered, stable crystal lattice with one of the target enantiomers.[7]

Comparative Crystallographic Data Analysis

Single-crystal X-ray diffraction provides high-resolution data on the three-dimensional arrangement of atoms within the crystal, including bond lengths, angles, and absolute configuration.[4][5] This data is indispensable for confirming the success of a chiral resolution. Below is a comparative summary of hypothetical crystallographic data for different salts of (1R)-1-(4-Fluoronaphthyl)ethylamine. Such a table is crucial for comparing the packing efficiency and lattice stability of different salts.

Parameter (1R)-Amine + L-Tartaric Acid (1R)-Amine + (S)-Mandelic Acid (1R)-Amine + (S)-Camphorsulfonic Acid
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁P2₁2₁2₁P1
a (Å) 10.58.27.5
b (Å) 15.212.59.8
c (Å) 6.818.111.2
α (°) 909085.3
β (°) 98.590102.1
γ (°) 909095.4
Volume (ų) 10781853785
Z (molecules/cell) 241
Calculated Density (g/cm³) 1.351.281.41
Final R1 (I > 2σ(I)) 0.0450.0510.048
Flack Parameter 0.02(3)0.04(5)0.01(2)

Interpretation of Key Parameters:

  • Crystal System & Space Group : These describe the symmetry of the crystal lattice. Chiral, enantiopure compounds must crystallize in one of the 65 chiral space groups (Sohncke groups), which lack inversion centers or mirror planes. The presence of a chiral space group like P2₁ is a strong indicator of successful resolution.

  • Unit Cell Dimensions (a, b, c, α, β, γ) : These define the size and shape of the basic repeating unit of the crystal. Comparing these values can help distinguish between different salt forms or polymorphs.[8]

  • Z : The number of formula units in the unit cell.

  • Final R1 : The residual factor, or R-factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 is indicative of a well-refined structure.

  • Flack Parameter : This parameter is critical for determining the absolute stereochemistry of the structure from the diffraction data. A value close to 0 with a small standard uncertainty confirms that the assigned (e.g., 'R') configuration is correct.

Experimental Design and Workflow

The overall process from a racemic mixture to a fully characterized single crystal follows a logical and systematic workflow. Understanding the causality behind each step is crucial for troubleshooting and optimization.

G cluster_prep Preparation & Crystallization cluster_separation Separation & Analysis cluster_xray X-ray Crystallography cluster_validation Validation & Output racemate Racemic (±)-1-(4-Fluoronaphthyl)ethylamine agent Chiral Resolving Agent (e.g., L-Tartaric Acid) salt_formation Diastereomeric Salt Formation (in selected solvent) racemate->salt_formation agent->salt_formation Reaction crystallization Fractional Crystallization (Slow Cooling / Evaporation) salt_formation->crystallization filtration Isolation of Crystals (Less Soluble Diastereomer) crystallization->filtration mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) crystallization->mother_liquor scxrd Single-Crystal X-ray Diffraction filtration->scxrd Select suitable crystal data_collection Diffraction Data Collection scxrd->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Confirmation of Absolute Stereochemistry structure_solution->validation cif_file Final Crystal Structure (CIF File) validation->cif_file

Caption: Workflow for chiral resolution and crystallographic analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints to ensure the quality of materials and intermediates.

Protocol 1: Screening and Growth of Diastereomeric Salt Crystals

This protocol outlines a systematic approach to finding suitable conditions for crystallization.

  • Purity Assessment : Ensure the starting racemic amine is of high purity (>99%), as impurities can inhibit crystallization.[9] This can be verified by NMR and GC/HPLC.

  • Solvent Screening : In separate small vials, dissolve stoichiometric amounts of the racemic amine and the chosen chiral resolving agent (e.g., L-tartaric acid) in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water) with gentle heating. The goal is to find a solvent system where the material is soluble at elevated temperatures but has limited solubility at room or lower temperatures.[10]

  • Crystal Growth by Slow Evaporation : Once a promising solvent is identified, prepare a saturated solution. Loosely cap the vial and leave it undisturbed in a vibration-free environment. This simple method is often effective for initial screening.

  • Crystal Growth by Slow Cooling : Prepare a nearly saturated solution at an elevated temperature (e.g., 50-60°C). Place the sealed vial in a Dewar flask filled with warm water and allow it to cool slowly to room temperature over 24-48 hours. This controlled cooling rate can produce larger, higher-quality crystals.[10]

  • Crystal Harvesting : Carefully extract the best-looking crystals (clear, well-defined facets) from the solution using a nylon loop or a pipette. Wash them briefly with a small amount of cold solvent to remove any surface impurities and allow them to dry.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) and Structure Determination

This protocol describes the process of analyzing a harvested crystal.

  • Crystal Mounting : Select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.[9] Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.

  • Data Collection : Center the crystal in the X-ray beam of a diffractometer.[5] An initial set of diffraction images is taken to determine the unit cell parameters and crystal system. A full data collection strategy is then executed, rotating the crystal to measure the intensities and positions of thousands of diffraction spots.[9][11]

  • Data Reduction and Processing : The raw diffraction data is processed to correct for experimental factors (e.g., background noise, beam intensity) and to integrate the intensities of each reflection. This step yields a file containing a list of unique reflections (h, k, l) and their corresponding intensities.

  • Structure Solution : The processed data is used to solve the "phase problem" and generate an initial electron density map. From this map, the positions of the atoms in the crystal structure can be determined.

  • Structure Refinement : The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, bond lengths, and angles until the calculated diffraction pattern closely matches the observed one, as indicated by a low R-factor.[5]

  • Data Archiving : The final, validated crystal structure is typically saved in a standard format known as a Crystallographic Information File (CIF).[12][13] This file contains all the essential information about the crystal structure and the data collection process and can be deposited in public databases like the Cambridge Structural Database (CSD).[14]

Conclusion

The formation and crystallographic analysis of diastereomeric salts are cornerstone techniques in the development of chiral pharmaceuticals. A systematic approach to screening resolving agents and crystallization conditions, combined with the definitive analytical power of single-crystal X-ray diffraction, provides an unambiguous pathway to obtaining enantiopure materials. The data derived from SCXRD not only confirms the absolute stereochemistry but also offers profound insights into the solid-state interactions that make chiral separation possible. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently apply these methods to resolve (1R)-1-(4-Fluoronaphthyl)ethylamine and other critical chiral amines.

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